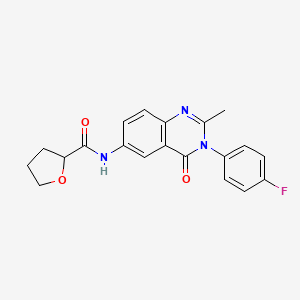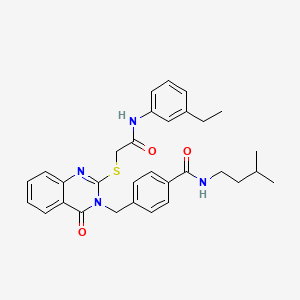
4-((2-((2-((3-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, molecular formula, and structure. The structure can often be represented as a line-angle formula or a 3D model.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. This usually involves choosing suitable reagents and conditions for each step, and ensuring that the reactions are carried out in the correct order.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, as well as its behavior in solution or in the presence of catalysts.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It can also involve studying its spectroscopic properties, such as its UV/Vis, IR, and NMR spectra.科学的研究の応用
Antimicrobial Activities
- Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents: New quinazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against a range of pathogens (Desai, Shihora, & Moradia, 2007).
- Antimicrobial Studies of Thioxoquinazolinone Derivatives: A series of thioxoquinazolinone derivatives were synthesized and tested for their antimicrobial activities, revealing a broad spectrum of activity against Gram-positive bacteria, Gram-negative bacteria, and fungi (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anticancer and Antitumor Activities
- Quinazolinone-based Derivative as a Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases: A quinazolinone-based compound was synthesized and demonstrated potent cytotoxic activity against various human cancer cell lines, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).
- Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents: These compounds exhibited moderate to high levels of antitumor activities against various cancer cell lines, comparable to the positive control 5-fluorouracil (Fang et al., 2016).
Synthesis and Characterization
- Pd-catalyzed Benzylic C-H Amidation in Water: A novel method for synthesizing 4-phenylquinazolinones via a palladium-catalyzed reaction in water, indicating potential in organic synthesis and pharmaceutical research (Hikawa et al., 2012).
- Synthesis and Characterization of Mannich Bases Containing Ibuprofen Moiety: This research involved the synthesis and characterization of Mannich bases with potential pharmacological applications, showcasing the versatility of quinazolinone derivatives (Sujith et al., 2009).
Safety And Hazards
This involves determining whether the compound is toxic or hazardous, and if so, under what conditions. This can involve studying its effects on cells or organisms, as well as its behavior in the environment.
将来の方向性
This involves identifying areas where further research could be beneficial. This could include studying the compound’s potential uses, improving its synthesis, or investigating its mechanism of action in more detail.
Please note that this is a general guide and the specific steps can vary depending on the nature of the compound and the available resources. For a detailed analysis of a specific compound, I would recommend consulting a specialist in the field or conducting a thorough literature search.
特性
IUPAC Name |
4-[[2-[2-(3-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O3S/c1-4-22-8-7-9-25(18-22)33-28(36)20-39-31-34-27-11-6-5-10-26(27)30(38)35(31)19-23-12-14-24(15-13-23)29(37)32-17-16-21(2)3/h5-15,18,21H,4,16-17,19-20H2,1-3H3,(H,32,37)(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMKEHZUNOQANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((2-((3-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

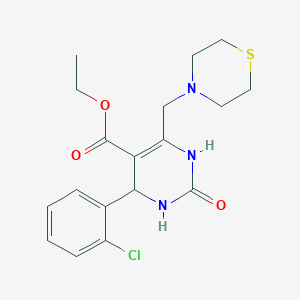
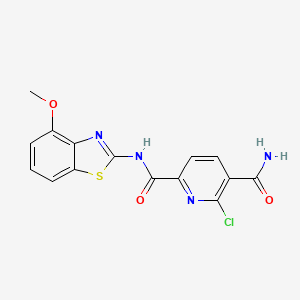
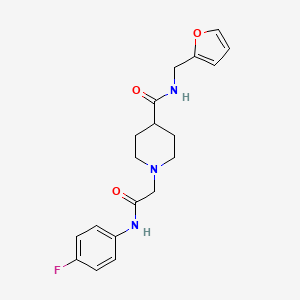
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844760.png)
![7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2844763.png)
![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methoxyethanone](/img/structure/B2844765.png)
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2844766.png)
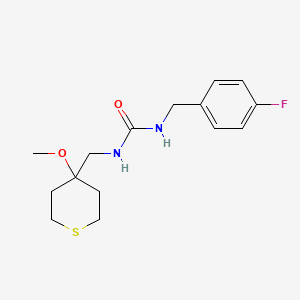
![3-(4-Methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2844768.png)
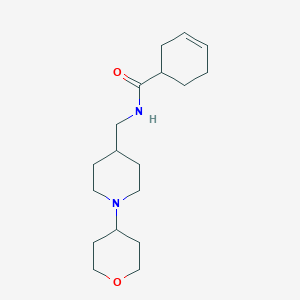
![(E)-3-[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2844771.png)
![N-[(6-methylpyridin-2-yl)methyl]-10-[(morpholin-4-yl)methyl]-N-(prop-2-yn-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2844772.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[5-(furan-2-yl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2844773.png)
